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molecular formula C9H6ClNO2S B1288046 Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate CAS No. 251996-85-7

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate

Cat. No. B1288046
M. Wt: 227.67 g/mol
InChI Key: RKEMSSHLFNIVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07919504B2

Procedure details

3,5-Dichloroisonicotinaldehyde (20.39 g, 115.8 mmol) obtained from Aldrich was dissolved in 250 mL DMF. To this solution was added Cs2CO3 (12.9 g, 121.59 mmol) and then methyl 2-mercaptoacetate (56.6 g, 173.7 mmol). The mixture was stirred at room temperature for 3 hours. After removing 200 mL DMF under a reduced pressure, the remaining residue was mixed with 100 mL water. After filtration, the filter cake was washed thoroughly with water and air dried. An off-white solid was obtained as the pure product (23.15 g, y=88%). LCMS (API-ES) m/z (%): 228.2 (100%, M++H); 1H NMR (300 MHz, DMSO-d6) δ ppm 3.96 (s, 3H) 8.12 (s, 1H) 8.64 (s, 1H) 9.36 (s, 1H).
Quantity
20.39 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
56.6 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[N:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH:4]=O.C([O-])([O-])=O.[Cs+].[Cs+].[SH:17][CH2:18][C:19]([O:21][CH3:22])=[O:20]>CN(C=O)C>[Cl:10][C:6]1[CH:7]=[N:8][CH:9]=[C:2]2[S:17][C:18]([C:19]([O:21][CH3:22])=[O:20])=[CH:4][C:3]=12 |f:1.2.3|

Inputs

Step One
Name
Quantity
20.39 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CN=C1)Cl
Step Two
Name
Cs2CO3
Quantity
12.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
56.6 g
Type
reactant
Smiles
SCC(=O)OC
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing 200 mL DMF under a reduced pressure
ADDITION
Type
ADDITION
Details
the remaining residue was mixed with 100 mL water
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the filter cake was washed thoroughly with water and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
An off-white solid was obtained as the pure product (23.15 g, y=88%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=C2C(=CN=C1)SC(=C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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